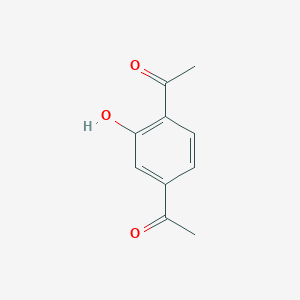
1,1'-(2-Hydroxy-1,4-phenylene)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one): is an organic compound with the molecular formula C10H10O3 It is a derivative of phenol and is characterized by the presence of two ethanone groups attached to a hydroxy-substituted phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of a hydroxy-substituted benzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under an inert atmosphere at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,1’-(2-Keto-1,4-phenylene)di(ethan-1-one) or 1,1’-(2-Carboxy-1,4-phenylene)di(ethan-1-one).
Reduction: Formation of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethanol).
Substitution: Formation of various substituted phenylene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone groups can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be compared with other similar compounds such as:
1,1’-(2,4-Dihydroxy-1,3-phenylene)di(ethan-1-one):
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Contains three hydroxy groups, significantly increasing its reactivity and potential for forming hydrogen bonds.
The unique combination of functional groups in 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) makes it a versatile compound with distinct properties compared to its analogs.
Propiedades
Número CAS |
477727-57-4 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1-(4-acetyl-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-9(7(2)12)10(13)5-8/h3-5,13H,1-2H3 |
Clave InChI |
CHSUVWIYVDZSCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


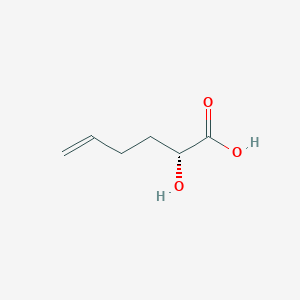
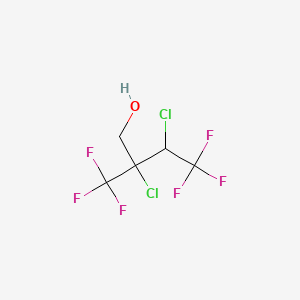
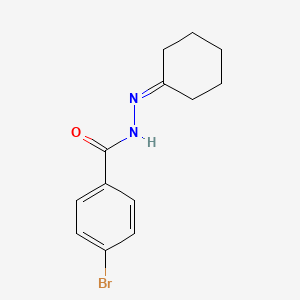
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
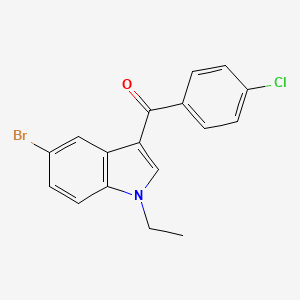
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
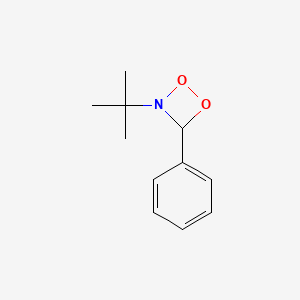
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
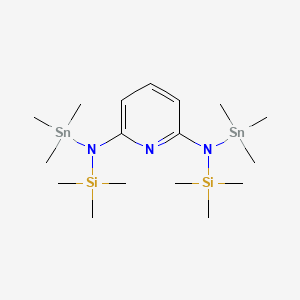
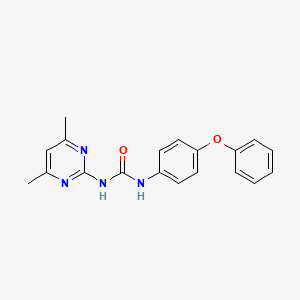
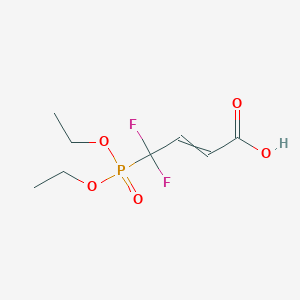
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
